3-[(2-Bromophenyl)methyl]piperidin-2-one
Description
3-[(2-Bromophenyl)methyl]piperidin-2-one is a lactam derivative featuring a six-membered piperidin-2-one core substituted at the 3-position with a 2-bromobenzyl group.
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKMLCQPAJRHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromophenyl)methyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and piperidin-2-one.
Nucleophilic Substitution Reaction: The 2-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperidin-2-one in the presence of a base like sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymer backbones to modify physical and chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methyl]piperidin-2-one in biological systems involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromophenylmethyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the piperidinone ring can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Lactam Structure
- Piperidin-2-one vs. For example, (E)-3-(2-bromobenzylidene)pyrrolidin-2-one (Py33) in demonstrated antifungal activity against Colletotrichum orbiculare, but its smaller ring size may limit binding to larger enzyme pockets .
Substituent Effects
- Benzyl vs. Benzylidene :
The target compound’s 2-bromobenzyl group is a saturated linker, whereas Py33’s benzylidene substituent (a conjugated double bond) introduces planarity and altered electronic properties. This difference impacts steric hindrance and π-π stacking capabilities . - Ortho-Bromine Positioning :
Ortho-substitution in the target compound and Py33 introduces steric constraints compared to para-substituted analogs like (E)-3-(4-bromobenzylidene)pyrrolidin-2-one (Py31). Such steric effects may influence binding specificity in biological systems .
Functional Group Diversity
- Ester vs. This could affect solubility and pharmacokinetic profiles .
Physicochemical Properties
- Steric Effects : Ortho-bromine in the target compound may reduce solubility compared to para-substituted analogs due to increased molecular rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
